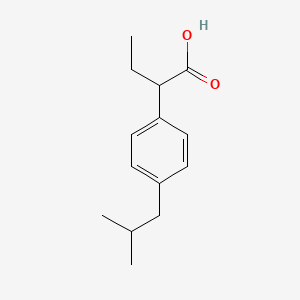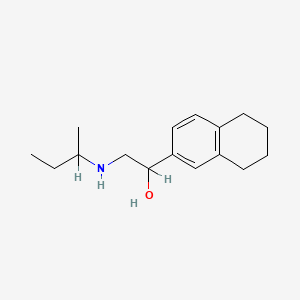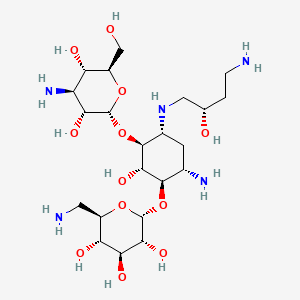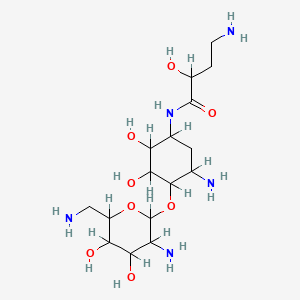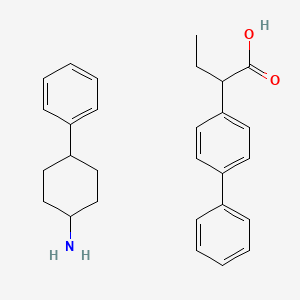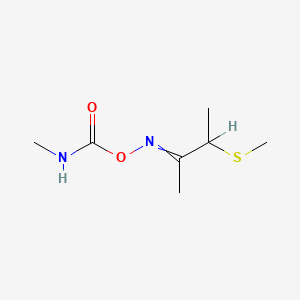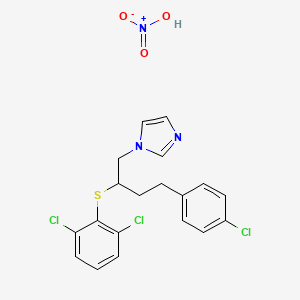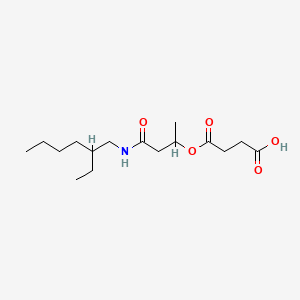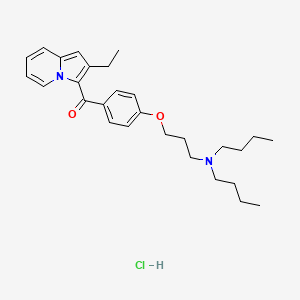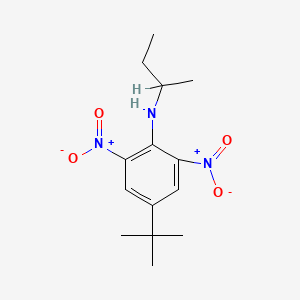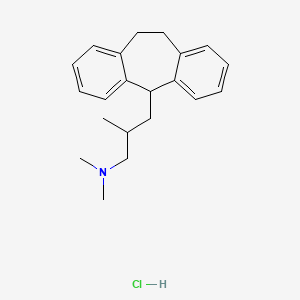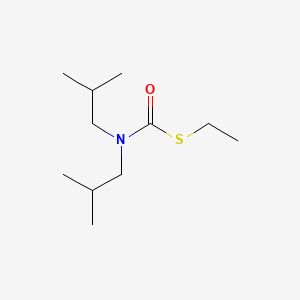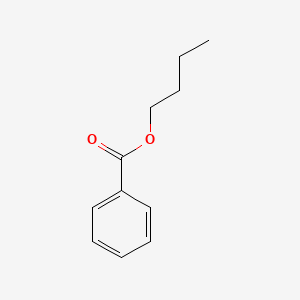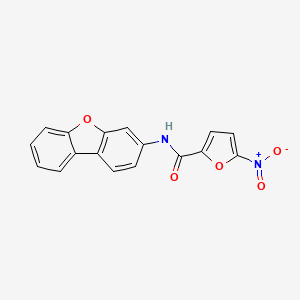
N-dibenzofuran-3-yl-5-nitrofuran-2-carboxamide
Overview
Description
“N-dibenzofuran-3-yl-5-nitrofuran-2-carboxamide” is a compound with the molecular formula C17H10N2O5 . It is also known by other names such as C-178 and STING inhibitor C-178 . It has a molecular weight of 322.27 g/mol .
Synthesis Analysis
The synthesis of N-dibenzofuran-3-yl-5-nitrofuran-2-carboxamide or similar compounds often involves the design and biological profiling of a family of analogs . For instance, a family of novel N-benzyl-5-nitrofuran-2-carboxamides was designed and synthesized to optimize the hit compound JSF-3449 . While addressing limitations in cytotoxicity and metabolic stability, the addition of an α,α-dimethyl moiety was a key modification .Molecular Structure Analysis
The compound has a complex structure that includes a dibenzofuran moiety and a nitrofuran moiety . The InChI string representation of the molecule isInChI=1S/C17H10N2O5/c20-17(14-7-8-16(24-14)19(21)22)18-10-5-6-12-11-3-1-2-4-13(11)23-15(12)9-10/h1-9H,(H,18,20) . The Canonical SMILES string is C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(O4)N+[O-] . Physical And Chemical Properties Analysis
The compound has several computed properties. It has a molecular weight of 322.27 g/mol . Its XLogP3-AA is 4.1, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 322.05897142 g/mol . The topological polar surface area is 101 Ų . It has a heavy atom count of 24 . The compound is canonicalized .Scientific Research Applications
STING Inhibitor
Specific Scientific Field
The specific scientific field for this application is Biochemistry .
Summary of the Application
C-178 is a potent and selective inhibitor against murine, but not human, stimulator of interferon genes (STING) via covalent modification of mSTING Cys91 .
Methods of Application or Experimental Procedures
C-178 inhibits mSTING-mediated IFNβ reporter activity (IC50 <500 nM) without affecting RIG-I, and blocks (0.5 μM) downstream TBK1 phosphorylation induction by STING agonist CMA (1.4 h) in mSTING-expressing HEK293T cells .
Results or Outcomes
The results show that C-178 is effective in inhibiting mSTING-mediated IFNβ reporter activity and blocking downstream TBK1 phosphorylation induction by STING agonist CMA in mSTING-expressing HEK293T cells .
properties
IUPAC Name |
N-dibenzofuran-3-yl-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O5/c20-17(14-7-8-16(24-14)19(21)22)18-10-5-6-12-11-3-1-2-4-13(11)23-15(12)9-10/h1-9H,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUVDCCYSJEGQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-dibenzofuran-3-yl-5-nitrofuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



